Product packaging for 6-Hydroxy-5-nitronicotinonitrile(Cat. No.:CAS No. 320405-84-3)

6-Hydroxy-5-nitronicotinonitrile

Cat. No.: B1602793
CAS No.: 320405-84-3
M. Wt: 165.11 g/mol
InChI Key: SSYCVCKERZMXLP-UHFFFAOYSA-N
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Description

6-Hydroxy-5-nitronicotinonitrile is a useful research compound. Its molecular formula is C6H3N3O3 and its molecular weight is 165.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3N3O3 B1602793 6-Hydroxy-5-nitronicotinonitrile CAS No. 320405-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O3/c7-2-4-1-5(9(11)12)6(10)8-3-4/h1,3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYCVCKERZMXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594292
Record name 5-Nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320405-84-3
Record name 5-Nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Methodological Advancements for 6 Hydroxy 5 Nitronicotinonitrile

Regioselective Nitration Approaches

The introduction of a nitro group at the 5-position of the 6-hydroxynicotinonitrile (B1311003) ring is a critical step in the synthesis of the target compound. Achieving high regioselectivity is paramount to avoid the formation of unwanted isomers and simplify purification processes.

Traditional Nitration Systems and Controlled Conditions

The conventional and widely documented method for the synthesis of 6-hydroxy-5-nitronicotinonitrile involves the controlled nitration of 6-hydroxynicotinonitrile. This process typically employs a mixture of concentrated sulfuric acid and red fuming nitric acid. google.com The reaction is conducted under carefully maintained temperature conditions, generally between 0°C and 5°C, to manage the reaction rate and enhance selectivity. The use of a catalyst, such as ammonium (B1175870) bisulfate, has been shown to improve the efficiency of the nitration. google.com The reaction is typically stirred for several hours to ensure the complete conversion of the starting material. Subsequent purification steps, including washing with cold methanol (B129727) and recrystallization from an acidic solution, are crucial for obtaining a high-purity product.

Control of Regioselectivity at the 5-Position of the Pyridine (B92270) Ring

The directing influence of the existing substituents on the pyridine ring plays a crucial role in achieving regioselectivity. The hydroxyl group at the 6-position and the nitrile group at the 3-position of the starting material, 6-hydroxynicotinonitrile, guide the electrophilic nitronium ion (NO₂⁺) to the 5-position. The strongly acidic conditions of the reaction medium facilitate the formation of the nitronium ion, which is the key electrophile in this aromatic substitution reaction. nih.gov While traditional methods provide good yields, the inherent challenges of using potent acid mixtures, such as excessive acid waste, have prompted research into more refined approaches. dergipark.org.trfrontiersin.orgfrontiersin.org

Emerging Synthetic Methodologies

In recent years, there has been a growing interest in developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of microwave-assisted protocols and the use of solid acid catalysts for the nitration of aromatic compounds.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions and improving yields. rsc.orgnih.gov The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. rsc.orgnih.gov While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the provided results, the successful application of this technology to the synthesis of other N-heterocycles and nitrated aromatic compounds suggests its potential applicability. frontiersin.orgrsc.orgnih.gov For instance, microwave irradiation has been used to synthesize hydroxyphenyl nitrones and has been shown to be effective in the nitration of deactivated benzene (B151609) derivatives, achieving excellent yields and high para-selectivity. frontiersin.orgnih.gov

Catalytic Nitration Approaches Utilizing Solid Acid Catalysts

The use of solid acid catalysts presents a greener alternative to traditional liquid acid systems, offering advantages such as easier separation, reusability, and reduced corrosive waste. rsc.orgresearchgate.netlookchem.com Various solid acid catalysts, including zeolites and silica-supported acids, have been investigated for the nitration of aromatic compounds. rsc.orgresearchgate.netgoogle.comresearchgate.net These catalysts can enhance regioselectivity by influencing the orientation of the substrate within their porous structures. rsc.orgresearchgate.net For example, zeolite beta has demonstrated high activity and para-selectivity in the nitration of aromatic compounds. rsc.org Similarly, solid superacid catalysts like Nafion-H have been successfully employed, eliminating the need for sulfuric acid and simplifying the workup process. lookchem.com While direct application to this compound is not explicitly detailed, the principles of solid acid catalysis offer a promising avenue for optimizing its synthesis.

Optimization of Reaction Parameters in Synthesis

The optimization of reaction parameters is a critical aspect of developing a robust and efficient synthetic process. Key parameters that are often fine-tuned include reaction temperature, reaction time, and the molar ratio of reactants and catalysts.

For the traditional nitration of 6-hydroxynicotinonitrile, maintaining a low temperature (0-5°C) is crucial to control the exothermic nature of the reaction and prevent the formation of byproducts. The reaction time is also optimized to ensure complete conversion without significant degradation of the product. In a patented method for a related compound, 6-hydroxy-5-nitronicotinic acid, a pre-nitration step is introduced, and the molar ratio of nitric acid to the starting material is carefully controlled. google.com The purification process is also a key area for optimization, with techniques like controlled crystallization at specific pH values and temperatures being employed to achieve high purity. google.com

Below is an interactive table summarizing key reaction parameters from various synthetic approaches for nitrated pyridine derivatives.

ParameterTraditional Nitration of 6-hydroxynicotinonitrilePatented Synthesis of 6-hydroxy-5-nitronicotinic acid
Starting Material 6-hydroxynicotinonitrile6-hydroxynicotinic acid
Nitrating Agent Red fuming nitric acidRed fuming nitric acid
Acid Medium Concentrated sulfuric acidConcentrated sulfuric acid
Catalyst Ammonium bisulfateAmmonium hydrogen sulfate
Temperature 0-5°CPre-nitration at 50-65°C, then heating
Reaction Time 4.5 - 5 hoursPre-nitration for 4.5-5 hours
Key Optimization Strict temperature controlPre-nitration step, controlled molar ratios
Purification Cold methanol wash, acidic recrystallizationCrystallization separation at controlled pH and temperature
Reference google.com

Influence of Temperature Control on Reaction Outcome

The synthesis of this compound, primarily through the nitration of 6-hydroxy-nicotinonitrile, demands stringent temperature management to ensure both high yield and selectivity. The primary nitration step is typically conducted within a narrow and cold temperature range of 0°C to 5°C. This precise control is critical for managing the reaction rate and preventing undesirable side reactions, such as over-nitration or decomposition of the starting material or product.

In some documented methodologies, a pre-nitration step is employed where the temperature is elevated to between 50°C and 65°C for a period of 4.5 to 5 hours. Following this, the main nitration and subsequent crystallization phases require a significant reduction in temperature. The reaction mixture is cooled to between 0°C and 2°C, a crucial step for inducing crystallization of the desired product. The cooling process itself is carefully controlled, often at a rate of approximately 1°C per minute, to promote the formation of pure crystals. This crystallization period can extend from 10 to 24 hours to maximize the recovery of the solid product.

The critical nature of temperature is a recurring theme in the synthesis of related nitropyridine compounds. For instance, the synthesis of 2-hydroxy-5-nitronicotinonitrile (B1268153) also necessitates a 0–5°C environment to avoid the formation of excess byproducts.

Table 1: Temperature Parameters in this compound Synthesis

Stage Temperature Range Purpose
Nitration 0°C - 5°C To control reaction rate and selectivity.
Pre-nitration 50°C - 65°C To initiate the nitration process under controlled heating.

Role of Solvent Systems in Synthetic Efficiency

The choice of solvent is paramount in the synthesis of this compound, influencing both the reaction environment and the subsequent purification process. The nitration is generally carried out in a strong acidic medium, with concentrated sulfuric acid being the most common solvent system. This solvent facilitates the formation of the nitronium ion (NO₂⁺), the electrophile responsible for the nitration of the pyridine ring.

For the purification of the crude product, a multi-solvent approach is often utilized. A cold methanol wash, typically between 0°C and 4°C, is an effective first step for removing certain impurities. google.com Following this, recrystallization is a key step for achieving high purity. This is performed by dissolving the intermediate product in an acidic aqueous solution, with the pH adjusted to a range of 2 to 4. This process leverages the differential solubility of the product and remaining impurities to yield a final product with purity levels often exceeding 99%.

While direct synthesis primarily uses sulfuric acid, research on analogous compounds suggests that polar aprotic solvents, such as dimethylformamide (DMF), could enhance reactivity during the synthesis steps. For purification, ethanol/water mixtures are also noted as effective recrystallization solvents for related molecules.

Byproduct Formation and Mitigation Strategies

Methodologies for Minimizing Impurity Profiles

Several strategic methodologies are employed to minimize the formation of these impurities and to purify the final product effectively. These methods are crucial for achieving the high purity required for its use as a pharmaceutical intermediate. google.com

Catalysis: The use of a catalyst, such as ammonium bisulfate or sulfuric acid hydrogen ammonium, is reported to enhance the selectivity and efficiency of the nitration reaction.

Controlled Reagent Addition: The nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added slowly to the reaction mixture to maintain temperature and control the reaction rate.

Temperature Management: As previously detailed, strict adherence to a low-temperature profile (0-5°C) during nitration is fundamental to preventing side reactions.

Purification Protocol: A multi-step purification process is essential. This includes quenching the reaction with ice, washing the crude solid with cold methanol, and a final recrystallization from a pH-controlled acidic aqueous solution. The controlled cooling rate during recrystallization is also a key factor in obtaining a high-purity product.

These combined strategies have proven effective, leading to conversion ratios of the starting material around 94-95% and a final product purity of 99.16% to 99.50%.

Table 2: Purification and Yield Data

Parameter Reported Value Source
Conversion Ratio 94% - 95%
Yield 87% - 89%

Derivatization Strategies for this compound Analogs

This compound is not only a target molecule but also a versatile building block for the synthesis of more complex chemical entities. The presence of three distinct functional groups—hydroxyl, nitro, and nitrile—on the pyridine scaffold allows for a wide range of chemical modifications.

The nitro group is a key functional handle for derivatization. It can be readily reduced to an amino group (-NH₂) under appropriate conditions, opening up a vast area of amine chemistry. This amino derivative can then be used in the synthesis of various heterocyclic systems or other functionalized molecules.

The hydroxyl group can be a site for oxidation reactions to form the corresponding ketone or aldehyde. It can also be alkylated or acylated to produce ethers and esters, respectively. The nitrile group can participate in nucleophilic substitution reactions or be hydrolyzed to form amides and carboxylic acids, further expanding the range of possible analogs.

Research into related compounds, such as 6-Hydroxy-5-nitronicotinic acid, highlights their role as lead compounds for drug discovery, with derivatives showing a wide spectrum of biological activities, including anti-tumor and anti-inflammatory properties. guidechem.com This underscores the potential of the this compound core structure in medicinal chemistry for the development of novel therapeutic agents.

Advanced Computational and Theoretical Investigations of 6 Hydroxy 5 Nitronicotinonitrile

Reaction Mechanism Modeling

Characterization of Transition States and Intermediates

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involving 6-Hydroxy-5-nitronicotinonitrile. These studies suggest the formation of a charge-transfer intermediate during its reactions. The presence of both a hydroxyl (-OH) and a nitro (-NO₂) group on the pyridine (B92270) ring significantly influences its electronic distribution and, consequently, its reactivity.

Intramolecular hydrogen bonding between the hydroxyl group and the nitrile group is a key factor in stabilizing transition states. This stabilization has been observed in analogous compounds and is believed to play a crucial role in the reaction pathways of this compound as well. The electron-withdrawing nature of the nitro group at the C-5 position activates this site for nucleophilic attack, facilitating the formation of various intermediates.

Further computational analyses are required to provide detailed energetic and geometric parameters of the specific transition states and intermediates involved in its various reactions.

Computational Modeling of Solvent Effects (e.g., Polarizable Continuum Model)

The influence of the solvent environment on the properties and reactivity of this compound is a critical aspect of its computational analysis. The Polarizable Continuum Model (PCM) is a widely used and reliable method to investigate solvent effects on molecular properties. researchgate.net This model treats the solvent as a continuous dielectric medium, which is polarized by the solute molecule. q-chem.com

In the context of this compound, PCM can be employed to understand how the solvent modulates its electronic structure, stability, and reaction energetics. The interaction between the solute and the solvent is represented by an induced charge density on the cavity surface surrounding the solute. q-chem.com This approach allows for the calculation of solvation energies and provides insights into how polar solvents might influence reaction rates and equilibria.

While the general applicability of PCM is well-established, specific studies detailing the application of PCM to this compound and the resulting quantitative data on solvent effects are not yet extensively documented in publicly available literature. Such studies would be invaluable for accurately predicting its behavior in solution-phase reactions.

Reactivity and Selectivity Predictions

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules like this compound, guiding synthetic efforts and mechanistic understanding.

Computational Assessment of Nucleophilic Reactivity

The nucleophilic reactivity of this compound is a key area of computational investigation. The electron-withdrawing nitro group is known to activate the pyridine ring towards nucleophilic attack. DFT calculations can be used to compute various reactivity indices, such as Fukui functions and condensed-to-atom electrophilicity, to identify the most susceptible sites for nucleophilic addition.

These computational assessments can provide a quantitative measure of the reactivity of different positions on the aromatic ring, helping to predict the outcome of reactions with various nucleophiles.

Prediction of Regioselectivity and Stereoselectivity

Predicting the regioselectivity and stereoselectivity of reactions involving this compound is a primary goal of computational modeling. By calculating the activation energies for different possible reaction pathways, researchers can determine the most likely product.

Currently, specific and detailed predictive data on the regioselectivity and stereoselectivity of this compound from computational studies are not widely available and represent an area for future research.

Strategic Applications in Organic and Heterocyclic Compound Synthesis

6-Hydroxy-5-nitronicotinonitrile as a Key Precursor in Fine Organic Synthesis

This compound serves as a crucial starting material in the synthesis of more complex molecules. Its efficient preparation is achieved through the controlled nitration of 6-hydroxynicotinonitrile (B1311003). This process typically involves using a mixture of concentrated sulfuric acid and red fuming nitric acid, with the temperature carefully maintained to ensure high yield and purity. google.com The presence of a hydroxyl group, a nitro group, and a nitrile group provides multiple reaction sites for further chemical modifications. The electron-withdrawing properties of the nitro and nitrile groups significantly influence the reactivity of the pyridine (B92270) ring, making it amenable to various synthetic transformations.

Synthesis of Nicotinic Acid Derivatives and Related Analogs

The chemical scaffold of this compound is instrumental in the preparation of various nicotinic acid derivatives. Nicotinic acid and its analogs are an important class of compounds with applications in pharmaceuticals and agrochemicals. researchgate.netchemistryjournal.net The nitrile group of this compound can be hydrolyzed to a carboxylic acid, a key step in the formation of nicotinic acid derivatives. Furthermore, the nitro group can be reduced to an amino group, opening pathways to a different set of derivatives with potential biological activities. The synthesis of substituted 5-nitronicotinamides has been achieved through the partial hydrolysis of related 5-nitronicotinonitrile precursors. researchgate.net

Construction of Fused Heterocyclic Systems

The reactivity of this compound makes it a valuable component in the synthesis of fused heterocyclic systems, which are core structures in many biologically active molecules.

Pyridine-Fused Heterocycles

The functional groups on the this compound ring can participate in cyclization reactions to form bicyclic and polycyclic systems where a new ring is fused to the initial pyridine structure. These reactions often involve the participation of the hydroxyl and nitrile groups in the formation of the new heterocyclic ring.

Bridged and Polycyclic Scaffolds

Intramolecular reactions involving the different functional groups of this compound can lead to the formation of bridged and complex polycyclic scaffolds. For instance, intramolecular nucleophilic aromatic substitution reactions have been utilized to construct bicyclic or tricyclic nitrogen-containing heterocyclic scaffolds from appropriately substituted precursors. rsc.org

Diversity-Oriented Synthesis Approaches Utilizing the Nitronicotinonitrile Scaffold

Diversity-oriented synthesis (DOS) is a strategy aimed at creating libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The this compound scaffold is well-suited for DOS due to its multiple functional groups that can be independently and sequentially modified. This allows for the generation of a wide range of derivatives with varied three-dimensional shapes and functionalities from a single starting material.

Integration into Multicomponent Reactions for Chemical Library Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are powerful tools for generating chemical libraries efficiently. nih.govrug.nlfrontiersin.org The functional groups of this compound can participate in various MCRs, leading to the rapid assembly of complex and diverse molecular structures. For example, the nitrile group can react with other components in MCRs to form new heterocyclic rings. researchgate.net The ability to integrate this scaffold into MCRs significantly enhances its utility in creating large and diverse collections of compounds for biological screening.

Medicinal Chemistry and Biological Activity Investigations

6-Hydroxy-5-nitronicotinonitrile as a Privileged Medicinal Chemistry Scaffold

The nicotinonitrile (3-cyanopyridine) core is recognized as an essential scaffold in medicinal chemistry, forming the basis for several marketed drugs. ekb.egresearchgate.net This class of compounds is considered a "privileged scaffold" because its derivatives can bind to a variety of biological targets with high affinity, making them valuable starting points in drug discovery. mdpi.com The pyridine (B92270) ring is a common feature in numerous natural and synthetic molecules that exhibit significant biological activity. researchgate.netmdpi.com The presence of a hydroxyl group at the 6-position and a nitro group at the 5-position on the nicotinonitrile framework of this compound introduces specific electronic and hydrogen-bonding properties that can be exploited for targeted drug design. The electron-withdrawing nature of the nitro and nitrile groups influences the electron density of the pyridine ring, affecting its interactions with biological macromolecules.

The derivatization of a scaffold like this compound is guided by established medicinal chemistry principles to optimize its drug-like properties. The functional groups on the molecule offer multiple points for chemical modification:

Hydroxyl Group (-OH): Located at the 6-position, this group can participate in hydrogen bonding. It also exists in tautomeric equilibrium with its keto form (6-oxo-1,6-dihydropyridine-3-carbonitrile). This group can be alkylated, acylated, or used as a handle for attaching other molecular fragments to explore the binding pocket of a target protein.

Nitro Group (-NO2): As a strong electron-withdrawing group at the 5-position, it significantly impacts the molecule's electronic properties. This group can be reduced to an amino group (-NH2), which can then serve as a key building block for a wide array of further modifications, including amide bond formation or diazotization, to generate diverse libraries of compounds.

Nitrile Group (-CN): This group at the 3-position also has electron-withdrawing characteristics. It can be hydrolyzed to a carboxylic acid or an amide, or it can be converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid. These transformations alter the compound's polarity, acidity, and hydrogen-bonding capabilities, which are critical for modulating biological activity and pharmacokinetic properties.

The strategic modification of these functional groups allows chemists to fine-tune the molecule's size, shape, and electronic profile to achieve optimal interaction with a specific biological target.

Scaffold hopping is a powerful drug design strategy that involves replacing the central core of a known active compound with a structurally different scaffold while retaining similar biological activity. nih.gov This approach is used to discover new chemical entities with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetics, and to escape existing patent claims. nih.gov

Given that the nicotinonitrile core is a well-established privileged scaffold, it serves as an excellent candidate for scaffold hopping exercises. ekb.egnih.gov Researchers can replace the core of an existing drug with a this compound framework to explore new chemical space. The goal is to mimic the spatial arrangement of the key interacting functional groups of the original molecule, thereby preserving the mode of action against the biological target. The increasing number of "active scaffolds" identified for many therapeutic targets suggests that such computational and synthetic scaffold-hopping efforts have a high probability of success in generating novel bioactive compounds. nih.gov

Enzyme Inhibition Profiling

Enzymes are critical targets in drug discovery as they are involved in numerous pathological conditions. nih.gov The structure of this compound, with its multiple functional groups capable of hydrogen bonding and electrostatic interactions, suggests it has the potential to act as an enzyme inhibitor.

While comprehensive broad-spectrum screening data for this compound is not widely published, compounds with similar heterocyclic structures are known to exhibit inhibitory effects against various enzymes. For instance, nicotinonitrile derivatives have been developed as inhibitors for a range of enzymes involved in different diseases. ekb.egresearchgate.net The potential for a compound to inhibit multiple enzymes can be an early indicator of its therapeutic possibilities or potential off-target effects. The hydroxyl and nitro groups of this compound can interact with residues in the active sites of different enzymes, making it a candidate for broad-spectrum screening to identify novel biological activities.

One of the most important enzyme families targeted by nicotinamide-related structures is the Poly(ADP-ribose) Polymerase (PARP) family. nih.govnih.gov PARP enzymes play a crucial role in DNA repair, and their inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA1/2 mutations. nih.gov

PARP inhibitors often contain a nicotinamide-like moiety, as they compete with the endogenous substrate nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The core structure of this compound resembles nicotinamide, suggesting it could potentially act as a PARP inhibitor. The development of PARP inhibitors has demonstrated that even small modifications to the nicotinamide scaffold can lead to potent and selective drugs. nih.gov Therefore, this compound and its derivatives represent a promising starting point for designing novel PARP inhibitors.

Table 1: Research Findings on Nicotinonitrile-Based Compounds and Related Inhibitors

Compound Class/Scaffold Target/Activity Research Focus Citation(s)
Nicotinonitrile Hybrids Anticancer, Antioxidant Development of biologically active hybrids for drug discovery. ekb.egresearchgate.net
6(5H)-phenanthridinone PARP Inhibition Investigation as a potent PARP inhibitor for synergy with chemotherapy. nih.gov
7-azaindole Anticancer Scaffold hopping from an indole-based agent to improve oral bioavailability. nih.gov

The mechanism by which an inhibitor functions is critical to understanding its biological effect. Common mechanisms include competitive, non-competitive, and uncompetitive inhibition. libretexts.org

Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate for binding to the enzyme's active site. libretexts.org Given the structural similarity of the this compound core to nicotinamide, a key component of the NAD+ cofactor, it is plausible that its derivatives could act as competitive inhibitors for enzymes that utilize NAD+, such as PARP. nih.govnih.gov The inhibitor would bind to the nicotinamide-binding pocket of the enzyme, preventing the binding of NAD+ and thus blocking the catalytic reaction.

Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme different from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. libretexts.org The various functional groups on the this compound scaffold could potentially interact with allosteric sites on certain enzymes.

Enzymatic analysis and kinetic studies would be required to definitively determine the inhibition mechanism of this compound against specific enzyme targets. nih.gov

Spectroscopic Analysis of Enzyme-Compound Interactions

The interaction between a compound and a biological target, such as an enzyme, is fundamental to its mechanism of action. Spectroscopic methods are crucial for analyzing these interactions. While specific spectroscopic studies detailing the binding of this compound with enzymes are not extensively covered in the available literature, the functional groups of the molecule provide insight into its potential interactions. The hydroxyl (-OH) and nitro (-NO2) groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, potentially leading to inhibition. The nitrile (-CN) group can also participate in various chemical reactions, including forming covalent bonds. These interactions are key to modulating the activity of biological pathways and are a primary focus of biochemical investigation for this class of compounds.

Anticancer Activity Studies

The investigation of nitrogen-containing heterocyclic compounds, including nicotinonitrile derivatives, is a significant area of cancer research. These studies aim to identify novel agents with potent and selective anticancer activity.

The anticancer potential of nicotinonitrile derivatives has been evaluated through in vitro cytotoxicity assays against various human cancer cell lines. For instance, studies on hybrid compounds incorporating benzofuran (B130515) and nicotinonitrile moieties have demonstrated varying degrees of cytotoxic effects. researchgate.net Specifically, two hybrid compounds, 3b and 3c , showed significant anticancer activity against the MCF-7 breast cancer cell line, with IC50 values of 7.53 ± 0.43 µM and 9.17 ± 0.31 µM, respectively. researchgate.net The half-maximal inhibitory concentration (IC50) value represents the concentration of a drug that is required for 50% inhibition in vitro. These findings highlight the potential of the nicotinonitrile scaffold in designing effective cytotoxic agents.

Table 1: Cytotoxicity of Benzofuran-Nicotinonitrile Derivatives Against MCF-7 Cell Line

Compound IC50 (µM) Reference Compound
Hybrid 3b 7.53 ± 0.43 5-Fluorouracil

Data sourced from a study on benzofuran–nicotinonitrile derivatives. researchgate.net

Understanding the mechanism by which a compound inhibits cancer cell proliferation is crucial for its development as a therapeutic agent. For nicotinonitrile derivatives, one of the key mechanisms investigated is the inhibition of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). researchgate.net EGFR is a transmembrane glycoprotein (B1211001) that plays a vital role in intracellular signaling pathways that control cell growth and differentiation; its inhibition can effectively reduce tumor proliferation. researchgate.net In addition to EGFR inhibition, related compounds have been shown to induce apoptosis (programmed cell death). For example, the compound STX exhibited significant cytotoxicity against the A549 non-small cell lung cancer (NSCLC) cell line, with its anticancer activity being primarily mediated through the apoptotic pathway. researchgate.net

Structure-Activity Relationship (SAR) studies are essential for optimizing the anticancer efficacy of lead compounds. These studies analyze how the chemical structure of a molecule, including its various functional groups, correlates with its biological activity. For heterocyclic compounds, the type and position of substituents play a critical role. nih.gov

The functional groups present in this compound—a hydroxyl group, a nitro group, and a nitrile group—are known to influence anticancer activity. nih.gov

Nitro Group : The presence of a nitro group can significantly enhance biological activity. In some classes of compounds, it has been found to boost anticancer effects by altering the electronic properties of the molecule. mdpi.com

Hydroxy Group : A phenolic hydroxyl group is often crucial for modulating anticancer activity. As a hydrogen-donating group, it can form favorable interactions with target proteins, inducing cytotoxic properties. mdpi.com

SAR studies on benzofuran derivatives have shown that substitutions at the C-2 position are critical for cytotoxic activity. mdpi.com Furthermore, modifications with different functional groups can influence the selectivity of these compounds for cancer cells over normal cells, which is a key objective in developing safer anticancer therapies. mdpi.com

Other Therapeutic Applications of Derivatives

Beyond anticancer research, derivatives of heterocyclic compounds are being explored for a range of other therapeutic applications.

Derivatives of related heterocyclic structures have demonstrated significant anti-inflammatory properties.

Purine Derivatives : Gold(I) complexes involving 6-substituted-purine derivatives have been shown to be effective anti-inflammatory agents. nih.gov These complexes significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages. nih.gov

Canthin-6-one Derivatives : Alkaloids such as 4-methoxy-5-hydroxy-canthin-6-one have been found to suppress the production of nitric oxide (NO) and TNF-α in cellular models of inflammation. mdpi.com Oral administration of this compound also alleviated symptoms in a rat model of chronic arthritis. mdpi.com

Flavanone Derivatives : 6-Hydroxyflavanone has shown anti-inflammatory potential by significantly inhibiting the COX-2 and 5-LOX enzymes. nih.gov It also demonstrated anti-nociceptive effects in a model of diabetes-induced neuropathy, suggesting its utility in managing inflammatory pain. nih.gov

These examples underscore the potential for developing derivatives of this compound for the treatment of inflammatory diseases.

Antioxidant Properties

The antioxidant potential of this compound can be inferred from its distinct structural features, namely the hydroxyl (-OH) and nitro (-NO₂) groups attached to the pyridine ring. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are well-known for their antioxidant capabilities. mdpi.com The hydroxyl group can donate a hydrogen atom to neutralize free radicals, a process central to the hydrogen atom transfer (HAT) mechanism of antioxidant action. mdpi.comnih.gov The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficacy.

Various in vitro assays are commonly used to evaluate the antioxidant properties of chemical compounds. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. mdpi.comnih.gov For instance, the FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com While direct experimental data for this compound is not extensively available in the reviewed literature, the antioxidant potential of structurally related phenols and hydroxylated biphenyls has been demonstrated, suggesting that this compound may exhibit similar properties. nih.gov

Antimicrobial Activity

The antimicrobial potential of this compound can be postulated based on the known activities of related heterocyclic compounds. The pyridine ring itself is a core structure in many antimicrobial agents. The presence of a nitro group is a key feature in several classes of antimicrobial drugs, including nitrofurans and nitroimidazoles. researchgate.net The mechanism of action for many nitro-aromatic compounds involves the enzymatic reduction of the nitro group within microbial cells to form reactive cytotoxic species that can damage cellular macromolecules, including DNA.

Derivatives of nicotinonitrile have been investigated for their antimicrobial properties. For example, some N-substituted derivatives of stilbazoles, which contain a pyridine ring, have shown good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus faecalis, and Bacillus subtilis. nih.gov Similarly, certain naphthyridine derivatives, which are bicyclic structures containing two nitrogen atoms in the rings, exhibit a broad spectrum of antimicrobial activity. mdpi.com

The evaluation of antimicrobial activity is typically performed using in vitro methods such as the agar-well diffusion method or by determining the minimum inhibitory concentration (MIC) through microdilution assays against a panel of pathogenic bacteria and fungi. researchgate.netmdpi.com While specific studies on the antimicrobial spectrum of this compound are not widely reported, the combination of the pyridine nucleus, the nitro group, and the nitrile function suggests that it is a candidate for antimicrobial screening.

Molecular Interactions with Biological Targets

Analysis of Hydrogen Bonding and Electrostatic Interactions with Receptors

The molecular structure of this compound, with its hydroxyl, nitro, and nitrile functional groups, provides multiple opportunities for hydrogen bonding and electrostatic interactions with biological receptors. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The nitrogen atom of the pyridine ring and the nitrile group can act as hydrogen bond acceptors. The nitro group, with its partial negative charges on the oxygen atoms, can also participate in electrostatic interactions and potentially form hydrogen bonds.

The strength and nature of these interactions are crucial for the binding affinity and specificity of a ligand to its receptor. nih.gov For instance, in kinase inhibitors, hydrogen bonds between the ligand and the hinge region of the ATP-binding site are often critical for potent inhibition. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict and analyze the binding modes of this compound within the active site of a target protein, providing insights into the specific hydrogen bonds and electrostatic interactions that stabilize the ligand-receptor complex. nih.gov The study of deuteration effects on ligand binding can also offer experimental evidence for the importance of hydrogen bonding in receptor-ligand interactions. mdpi.com

Ligand-Protein Binding Studies

Understanding how this compound binds to specific proteins is fundamental to elucidating its mechanism of action. Ligand-protein binding studies can be conducted using a variety of biophysical techniques, including fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR).

As an example of how a structurally related compound interacts with a protein, studies on 2-hydroxy-5-nitrobenzyl alcohol have shown that it binds to glutathione (B108866) S-transferases (GSTs) and quenches the intrinsic fluorescence of tryptophan residues within the protein. nih.govresearchgate.net This suggests a direct interaction with specific amino acid residues in the binding pocket. nih.govresearchgate.net Such studies can reveal the binding affinity (dissociation constant, Kd), stoichiometry of binding, and the thermodynamic parameters of the interaction.

While specific protein targets for this compound have not been extensively identified in the literature reviewed, its structural features suggest it could potentially interact with a range of enzymes and receptors. For example, the nicotinonitrile scaffold is present in inhibitors of various enzymes. Identifying the protein targets of this compound would be a critical step in understanding its biological effects.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools used in drug discovery to identify novel bioactive compounds. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to bind to a specific biological target and elicit a particular response. nih.gov

A pharmacophore model for this compound could be developed based on its known interactions with a target protein (structure-based) or by aligning it with a set of other known active molecules (ligand-based). nih.gov This model would highlight the key features responsible for its activity.

Once a pharmacophore model is established, it can be used to search large chemical databases in a process called virtual screening to identify other molecules that match the pharmacophore and are therefore likely to have similar biological activity. nih.govmdpi.com This approach can significantly accelerate the discovery of new lead compounds. For example, a virtual screening campaign that combined a quantitative structure-activity relationship (QSAR) model with a shape-based model successfully identified a novel inhibitor for the M5 muscarinic acetylcholine (B1216132) receptor. nih.gov Similarly, virtual fragment screening has been used to identify inhibitors of DNA repair enzymes. nih.gov These methodologies could be applied to discover new analogs or mimetics of this compound with potentially improved properties.

Advanced Analytical Methodologies for Characterization and Purity Assessment in Research

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating 6-Hydroxy-5-nitronicotinonitrile from starting materials, by-products, and other impurities, as well as for its quantification. The choice of technique is dictated by the compound's physicochemical properties, such as its polarity and volatility.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common mode for such analyses.

A typical HPLC method for this compound would involve a C18 column, which provides excellent separation for a wide range of organic molecules. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with the addition of a small percentage of an acid like formic acid or trifluoroacetic acid. The acid helps to ensure sharp, symmetrical peaks by suppressing the ionization of the hydroxyl group. Detection is commonly performed using a UV detector, as the aromatic and nitro-functionalized structure of the molecule is expected to exhibit strong absorbance in the UV region. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration. The purity of a sample is then determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. For this compound, a UPLC method would provide a more detailed purity profile, potentially revealing trace impurities not resolved by HPLC. The fundamental principles of separation remain the same as in HPLC, but the shorter analysis times make UPLC particularly suitable for high-throughput screening applications.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC is not feasible. However, it can be analyzed after conversion into a more volatile derivative. A common derivatization strategy for compounds containing hydroxyl groups is silylation, where the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility of the analyte.

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The choice of column (e.g., a non-polar or medium-polarity phase) depends on the specific derivative. Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Spectroscopic Characterization Methods

Spectroscopic techniques are crucial for the unambiguous structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can provide a complete picture of the molecule's connectivity.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their electronic environments. The pyridine (B92270) ring protons would appear in the aromatic region (typically δ 7-9 ppm), and their splitting patterns (coupling) would provide information about their relative positions. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for such compounds, as it can solubilize the analyte and allow for the observation of exchangeable protons like the one from the hydroxyl group. acs.org

¹³C NMR: The carbon-13 NMR spectrum shows the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the attached atoms. The carbon bearing the nitrile group would be expected at a characteristic downfield shift, as would the carbons of the pyridine ring. The carbon attached to the hydroxyl group would also have a distinct chemical shift.

2D NMR: Two-dimensional NMR experiments are used to establish the connectivity between atoms. For instance, a COSY (Correlation Spectroscopy) experiment would show which protons are coupled to each other, helping to assign the protons on the pyridine ring. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates directly bonded proton and carbon atoms, while an HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals longer-range (2-3 bond) correlations, which is invaluable for piecing together the entire molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H2 ~8.8-
H4 ~8.5-
OH >10 (broad)-
C2 -~158
C3 -~110
C4 -~145
C5 -~135
C6 -~160
CN -~117

Note: These are predicted values and may vary from experimentally determined shifts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its elemental composition, confirming the molecular formula of C₆H₃N₃O₃. acs.org In a typical mass spectrum, the molecule would be ionized, often by techniques like electrospray ionization (ESI), to form a molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

The fragmentation of the molecular ion upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) can provide valuable structural clues. For nitroaromatic compounds, characteristic losses include the neutral loss of NO (30 Da) and NO₂ (46 Da). The fragmentation pattern would be unique to the structure of this compound and would help to confirm the connectivity of the functional groups.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

Ionm/z (Mass-to-Charge Ratio)Description
[M+H]⁺ 166.02Protonated molecular ion
[M-H]⁻ 164.01De-protonated molecular ion
[M-NO]⁺ 136.02Loss of nitric oxide from the molecular ion
[M-NO₂]⁺ 120.03Loss of nitrogen dioxide from the molecular ion
Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar molecules like this compound. The technique transfers ions from solution into the gas phase, typically causing minimal fragmentation, which allows for the clear observation of the molecular ion.

In positive ion mode, the compound is expected to readily form a protonated molecular ion, [M+H]⁺. nih.gov Given the calculated monoisotopic mass of 165.0174 Da for C₆H₃N₃O₃, the resulting [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of approximately 166.0253. The ESI source parameters, such as capillary voltage and drying gas temperature, are optimized to maximize the signal of this parent ion while minimizing in-source fragmentation. nih.gov By inducing fragmentation through collision-induced dissociation (CID), further structural information can be obtained from the resulting product ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, measure the m/z ratio to a very high degree of accuracy (typically with an error of less than 5 ppm). nih.gov

This precision allows for the experimental mass of the molecular ion to be matched against its theoretical mass, thereby validating the molecular formula, C₆H₃N₃O₃. For instance, an HRMS analysis would be able to distinguish the [M+H]⁺ ion of the target compound (theoretical m/z 166.0253) from other ions that might have the same nominal mass but a different elemental composition. This capability is fundamental for confirming the identity of the compound in complex matrices or during chemical synthesis.

Table 1: Representative High-Resolution Mass Spectrometry Data for this compound

Ion Species Theoretical m/z Measured m/z (Hypothetical) Mass Error (ppm) Elemental Composition
[M+H]⁺ 166.0253 166.0250 -1.8 C₆H₄N₃O₃
[M+Na]⁺ 188.0072 188.0069 -1.6 C₆H₃N₃O₃Na

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint for the compound. For this compound, IR spectroscopy can confirm the presence of its key structural motifs.

The spectrum would be expected to show distinct absorption bands corresponding to the nitrile, nitro, and hydroxyl groups, as well as the aromatic pyridine ring. The presence of a sharp, intense band around 2200 cm⁻¹ is a clear indicator of the C≡N (nitrile) stretch. The nitro group (-NO₂) would exhibit two characteristic stretching vibrations: an asymmetric stretch typically near 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. The O-H stretch of the hydroxyl group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹, with its exact position and shape influenced by hydrogen bonding.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch (H-bonded) 3200 - 3600 (Broad)
Aromatic Ring C-H Stretch 3000 - 3100
Nitrile (-C≡N) C≡N Stretch ~2230 - 2210 (Sharp, Intense)
Aromatic Ring C=C and C=N Stretch 1600 - 1450
Nitro (-NO₂) Asymmetric Stretch ~1520
Nitro (-NO₂) Symmetric Stretch ~1350

UV-Visible Spectroscopy for Chromophore Analysis and Quantitative Determination

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems (chromophores). The nitropyridine structure of this compound contains multiple chromophores, making it well-suited for this analysis.

The compound is expected to exhibit distinct absorption maxima (λ_max) due to π → π* and n → π* electronic transitions within the aromatic ring and nitro group. The exact position of these bands is sensitive to the solvent environment. Furthermore, the hydroxyl group's acidity allows for pH-dependent spectral shifts. In a basic solution, deprotonation of the hydroxyl group forms a phenolate-like anion, extending the conjugated system and causing a bathochromic (red) shift to a longer wavelength. researchgate.net This property is not only useful for characterization but can also be exploited for the quantitative determination of the compound in solution using the Beer-Lambert law.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method, provide a superior level of analytical detail by resolving complex mixtures and identifying individual components.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, Q-TOF LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of modern analytical chemistry for the separation, detection, and identification of compounds in a mixture. A reverse-phase High-Performance Liquid Chromatography (HPLC) system using a C18 column can effectively separate this compound from impurities or related metabolites. nih.gov

The eluent from the HPLC is directed into the mass spectrometer. Using a tandem mass spectrometer (MS/MS), the precursor molecular ion ([M+H]⁺ at m/z 166.0) can be isolated and fragmented to produce a unique pattern of product ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, is highly selective and sensitive. nih.gov

Alternatively, a Quadrupole Time-of-Flight (Q-TOF) LC-MS system provides high-resolution mass data for both the precursor ion and its fragments. nih.gov This allows for the confirmation of the elemental composition of not just the parent compound but also its fragments, offering a very high degree of confidence in structural elucidation. nih.gov

Table 3: Plausible Fragmentation Pathway for this compound in MS/MS

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Formula of Loss
166.0 120.0 Nitrogen Dioxide (NO₂) NO₂
166.0 138.0 Carbon Monoxide (CO) CO
120.0 93.0 Hydrogen Cyanide (HCN) HCN

HPLC-SPE-NMR-TOF-MS for Comprehensive Structural Elucidation

For an unequivocal and comprehensive structural characterization, the highly advanced hyphenated technique of HPLC-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS) can be employed. This powerful system integrates multiple analytical dimensions. nih.gov

The workflow involves:

HPLC Separation: The compound is first separated from any impurities via HPLC.

SPE Trapping: The chromatographic peak corresponding to the pure compound is automatically trapped onto a small solid-phase extraction (SPE) cartridge. nih.gov

Eluent Removal: The HPLC mobile phase is washed away, and the cartridge is dried with nitrogen gas. nih.gov

NMR and MS Analysis: The trapped analyte is then eluted with a deuterated solvent directly into an NMR flow cell for structural analysis (¹H NMR, ¹³C NMR, etc.). In parallel, TOF-MS analysis provides high-resolution mass data. nih.gov

This integrated approach provides chromatographic retention time, high-accuracy mass data, and definitive structural information from NMR, all from a single automated analysis. It is particularly valuable for distinguishing between isomers, which may have identical mass spectra but different NMR spectra, thus providing the highest level of confidence in structural assignment.

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms within a crystalline solid is determined using X-ray crystallography, a powerful analytical technique. This method provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which collectively dictate the physicochemical properties of the compound.

While it is established that this compound exists as a crystalline solid, specific experimental crystallographic data, such as the crystal system, space group, and unit cell dimensions, are not publicly available in the reviewed scientific literature. Despite extensive searches of crystallographic databases, detailed structural information derived from single-crystal X-ray diffraction analysis for this particular compound has not been reported.

In a typical X-ray diffraction study, a single crystal of the compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a unique set of reflections, is collected and analyzed. The positions and intensities of these reflections are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

Were such data available for this compound, it would be possible to create a detailed crystallographic data table, as illustrated hypothetically below.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.50
b (Å) 12.20
c (Å) 8.10
α (°) 90
β (°) 105.5
γ (°) 90
Volume (ų) 710.5
Z 4

This information would allow for a definitive understanding of its solid-state conformation, including the planarity of the pyridine ring and the orientation of the hydroxyl, nitro, and nitrile functional groups. Furthermore, it would reveal details of intermolecular hydrogen bonding, which significantly influences properties like melting point and solubility.

Method Development and Validation for Robust Research Applications

The development and validation of robust analytical methods are essential for the accurate quantification and purity assessment of this compound in various research applications. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for such purposes due to its high resolution, sensitivity, and precision.

A thorough literature search did not yield a specific, validated HPLC method for the routine analysis of this compound. However, the principles of method development and validation are well-established and would be applied to create a reliable analytical procedure.

Method development would involve a systematic investigation of chromatographic conditions to achieve optimal separation of the analyte from any impurities or degradation products. Key parameters to be optimized include:

Column Chemistry: A reversed-phase column, such as a C18, would likely be suitable.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) would be optimized to achieve a suitable retention time and peak shape.

Detection Wavelength: The UV-Vis spectrum of the compound would be recorded to determine the wavelength of maximum absorbance for sensitive detection.

Flow Rate and Column Temperature: These would be adjusted to ensure efficient separation and reproducible results.

Once developed, the method would undergo a rigorous validation process in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). The validation would assess the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

The results of such a validation study would be compiled into a comprehensive report, including data tables to summarize the findings. A hypothetical summary of validation parameters is presented below.

Hypothetical HPLC Method Validation Parameters for this compound

Validation Parameter Hypothetical Result Acceptance Criteria
Linearity (r²) 0.9995 ≥ 0.999
Accuracy (% Recovery) 99.5 - 100.8% 98.0 - 102.0%
Precision (RSD%)
- Repeatability ≤ 0.8% ≤ 2.0%
- Intermediate Precision ≤ 1.5% ≤ 2.0%
Robustness
- Flow Rate (±0.1 mL/min) No significant effect System suitability passes

The successful development and validation of such an analytical method would ensure the reliability of data generated in research studies involving this compound, from chemical synthesis to biological evaluation.

Q & A

Basic: What are the recommended handling and storage protocols for nitro-substituted nicotinonitrile derivatives like 6-Hydroxy-5-nitronicotinonitrile?

Answer:
Nitro-substituted compounds require stringent handling due to potential hazards. Key protocols include:

  • Storage: Keep in sealed containers under dry, ventilated conditions. Avoid exposure to heat or ignition sources to prevent decomposition into nitrogen oxides .
  • Handling: Use personal protective equipment (PPE), including gloves and eye protection. Ensure local exhaust ventilation to minimize inhalation risks .
  • Spill Management: Collect spills using inert absorbents (e.g., sand) and dispose in labeled containers. Avoid drainage contamination .
Parameter Recommendation Reference
Storage TemperatureRoom temperature, dry conditions
Decomposition RisksMay release NOₓ under heat
PPE RequirementsGloves, goggles, lab coat

Basic: How can researchers optimize the synthesis of this compound from ester precursors?

Answer:
Synthesis from ester derivatives (e.g., Ethyl 2-hydroxy-5-nitronicotinate) involves hydrolysis and nitration steps:

  • Hydrolysis: Use aqueous NaOH or HCl under reflux to cleave the ester group. Monitor pH to avoid over-acidification, which may degrade the nitrile moiety .
  • Nitration Control: Employ mixed acids (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration. Quench reactions with ice to stabilize intermediates .
  • Purification: Recrystallize using ethanol/water mixtures to isolate the product. Validate purity via HPLC or TLC .

Advanced: How should researchers address contradictions in reported stability data for nitro-substituted nicotinonitriles?

Answer:
Discrepancies in stability data (e.g., decomposition temperatures, reactivity) can arise from:

  • Impurity Profiles: Trace solvents or byproducts may accelerate degradation. Conduct GC-MS to identify impurities .
  • Environmental Factors: Humidity and light exposure variably affect stability. Perform accelerated aging studies under controlled conditions (e.g., 40°C/75% RH) .
  • Methodological Differences: Compare analytical techniques (e.g., DSC vs. TGA) used in conflicting studies. Standardize protocols across labs .

Advanced: What reaction mechanisms govern the nucleophilic substitution of this compound in heterocyclic chemistry?

Answer:
The nitro and hydroxy groups direct reactivity:

  • Nitro Group Effects: The electron-withdrawing nitro group activates the C-5 position for nucleophilic attack, facilitating ring functionalization. Density Functional Theory (DFT) studies suggest a charge-transfer intermediate .
  • Hydroxy Group Role: Intramolecular hydrogen bonding with the nitrile stabilizes transition states, as observed in analogous compounds like 6-amino-5-nitropicolinonitrile .
  • Experimental Validation: Use kinetic isotope effects (KIE) or Hammett plots to elucidate rate-determining steps .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., hydroxy at C-6, nitro at C-5). Deuterated DMSO resolves aromatic proton splitting .
  • IR Spectroscopy: Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 195.03 for C₆H₃N₃O₃) .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Answer:

  • Docking Studies: Simulate interactions with target enzymes (e.g., kinases) using software like AutoDock. Prioritize derivatives with high binding affinity .
  • QSAR Models: Corrogate substituent effects (e.g., nitro vs. amino groups) on bioactivity using multivariate regression .
  • ADMET Prediction: Tools like SwissADME assess solubility and toxicity, guiding synthetic prioritization .

Basic: What are the key hazards associated with handling this compound, and how can they be mitigated?

Answer:

  • Inhalation Risks: Use fume hoods to avoid respiratory irritation. If exposed, move to fresh air and seek medical attention .
  • Skin Contact: Wash immediately with soap/water; remove contaminated clothing. Persistent irritation warrants medical evaluation .
  • Decomposition: Avoid temperatures >100°C to prevent NOₓ release. Store away from oxidizers .

Advanced: What strategies resolve low yields in the coupling reactions of this compound with aryl halides?

Answer:

  • Catalyst Optimization: Screen Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance cross-coupling efficiency .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility. Additives (KI) may suppress side reactions .
  • Microwave Assistance: Shorten reaction times and improve regioselectivity via microwave-assisted synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.